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Compound of Interest

Compound Name: 2-Ethoxy-2-methylpropanamide
CAS No.: 1628184-71-3
Cat. No.: B3107891
Get Quote
. J

Executive Summary

This guide contrasts two chemically distinct amides: 2-Ethoxybenzamide (Etenzamide), a
clinically established non-steroidal anti-inflammatory drug (NSAID), and 2-Ethoxy-2-
methylpropanamide, a specialized aliphatic building block.

While both compounds share an ethoxy-amide maotif, their biological roles are divergent.
Etenzamide acts as a potent analgesic and antipyretic via cyclooxygenase (COX) inhibition. In
contrast, 2-Ethoxy-2-methylpropanamide (CAS 1628184-71-3) lacks significant direct
therapeutic application but serves as a critical intermediate in the synthesis of complex N-acyl
urea derivatives, often explored for anti-proliferative (anti-cancer) activity.
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Feature

2-Ethoxybenzamide
(Etenzamide)

2-Ethoxy-2-
methylpropanamide

CAS Registry

938-73-8

1628184-71-3

Classification

Active Pharmaceutical
Ingredient (API)

Synthetic Intermediate /
Building Block

Core Structure

Aromatic (Benzamide)

Aliphatic (Branched

Propanamide)

Primary Bioactivity

Analgesic, Antipyretic, Anti-

inflammatory

Precursor for kinase

inhibitors/ureas

Mechanism

COX-2/COX-1 Inhibition

N/A (Substrate for

lithiation/coupling)

Chemical Identity & Physicochemical Profiling

Understanding the structural dichotomy is essential for predicting biological behavior.

Structural Comparison

o 2-Ethoxybenzamide (Etenzamide): Features a planar benzene ring facilitating

stacking interactions within the COX active site. The ortho-ethoxy group locks the
conformation via intramolecular hydrogen bonding, enhancing lipophilicity and membrane
permeability.

» 2-Ethoxy-2-methylpropanamide: A sterically hindered aliphatic amide. The gem-dimethyl
group at the

-carbon creates significant steric bulk, protecting the amide bond from rapid enzymatic
hydrolysis but also limiting specific receptor binding compared to its aromatic counterpart.

Physicochemical Data
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. 2-Ethoxy-2-
Property 2-Ethoxybenzamide .
methylpropanamide
Formula
Molecular Weight 165.19 g/mol 131.17 g/mol
LogP (Predicted) ~1.8 (Lipophilic) ~0.8 (Moderately Polar)
N Low in water; High in EtOH, Moderate in water; High in
Solubility ]
DMSO organic solvents
Electrophilic aromatic Lithiation (via LIHMDS);

Key Reactivity

substitution; Amide hydrolysis 5. jation

Biological Activity & Mechanism of Action (MOA)

A. 2-Ethoxybenzamide (Etenzamide)
Status: Clinically Approved API

e Pharmacology: Etenzamide is a salicylate derivative. It exerts analgesic and antipyretic
effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of
pro-inflammatory prostaglandins (PGE2) from arachidonic acid.

o Potency: Comparable to salicylamide but with improved tolerability. It is frequently formulated
in combination with caffeine and diphenhydramine for synergistic pain relief.

o Metabolism: Primarily metabolized in the liver via hydroxylation and conjugation

(glucuronidation).

B. 2-Ethoxy-2-methylpropanamide

Status: Synthetic Intermediate / Research Chemical

o Direct Activity: There is no significant literature supporting the use of this specific amide as a
standalone therapeutic agent. Unlike simple branched amides (e.g., isovaleramide) which
possess mild anticonvulsant properties, the ether linkage in this compound alters its polarity
and receptor fit.
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» Synthetic Utility (Indirect Activity): Its primary value lies in drug discovery chemistry. It
functions as a "masked" isocyanate equivalent or a nucleophile after deprotonation.

o Case Study: In patent US20140275080A1, this compound is treated with LIHMDS (Lithium
hexamethyldisilazide) to generate an anion, which is then coupled with isopropenyl
chloroformate. The resulting intermediates are converted into N-acyl-N'-(pyridin-2-yl)
ureas, a class of compounds exhibiting potent anti-cancer and anti-proliferative activity
(e.g., Raf kinase inhibition).

MOA Visualization

The following diagram contrasts the direct receptor interaction of Etenzamide with the synthetic
utility of the propanamide derivative.
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Caption: Comparative pathway analysis. Top: Etenzamide directly inhibits COX enzymes.
Bottom: 2-Ethoxy-2-methylpropanamide serves as a precursor for bioactive urea derivatives.

Experimental Protocols
Protocol A: Synthesis of Bioactive Ureas using 2-
Ethoxy-2-methylpropanamide

Derived from Patent US20140275080A1 (Synthesis of Anti-Cancer Agents)
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Objective: To utilize the steric bulk of the propanamide to create stable N-acyl urea scaffolds.

Preparation: Charge a flame-dried flask with 2-ethoxy-2-methylpropanamide (1.0 eq) and
anhydrous THF. Cool to -78°C under Argon.

e Activation: Dropwise add LIHMDS (1.0 M in THF, 1.3 eq). Stir for 30 minutes to ensure
complete deprotonation of the amide nitrogen.

o Coupling: Add Isopropenyl chloroformate (1.4 eq) slowly. The steric bulk of the gem-dimethyl
group prevents O-alkylation, favoring N-acylation.

e Workup: Warm to room temperature. Quench with saturated

. Extract with EtOAc.[1]

o Result: The resulting intermediate is further reacted with aminopyridines to form the final
kinase inhibitor.

Protocol B: COX Inhibition Assay (Etenzamide
Validation)

Obijective: To verify the anti-inflammatory potency of 2-Ethoxybenzamide.

e System: Recombinant human COX-2 enzyme in Tris-HCI buffer (pH 8.0).

Substrate: Arachidonic acid (

) + Heme cofactor.

Treatment: Incubate enzyme with 2-Ethoxybenzamide (0.1 - 100

) for 10 minutes at 37°C.

Initiation: Add Arachidonic acid. Incubate for 2 minutes.

Detection: Measure

production via ELISA or colorimetric peroxidation assay (TMPD oxidation at 590 nm).
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» Data Analysis: Calculate

. Etenzamide typically shows

in the micromolar range (

)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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